

# Spectral Data Analysis of Nigellicine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Nigellicine

Cat. No.: B1251354

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Nigellicine**, an alkaloid first isolated from the seeds of *Nigella sativa*, is a compound of significant interest due to its unique chemical structure and potential therapeutic properties. As a member of the indazole class of alkaloids, its characterization is crucial for understanding its bioactivity and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the spectral data of **Nigellicine**, covering Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information presented herein is intended to serve as a valuable resource for researchers engaged in the analysis, synthesis, and biological evaluation of **Nigellicine** and related compounds.

## Chemical Structure

IUPAC Name: 3-methyl-1-oxo-6,7,8,9-tetrahydropyridazino[1,2-a]indazole-11-carboxylic acid[1]

Molecular Formula: C<sub>13</sub>H<sub>14</sub>N<sub>2</sub>O<sub>3</sub>[1] Molecular Weight: 246.26 g/mol [1]

## Spectroscopic Data

The following sections present the key spectroscopic data for **Nigellicine**. It is important to note that while the <sup>1</sup>H NMR and high-resolution mass spectrometry data are based on experimental findings for a compound with the corresponding molecular formula and mass, the <sup>13</sup>C NMR,

detailed mass fragmentation, and IR data are predicted based on the known chemical structure due to the limited availability of public experimental spectra for isolated **Nigellicine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Table 1:  $^1\text{H}$  NMR Spectral Data of **Nigellicine** (300 MHz, DMSO- $d_6$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment (Proposed)
9.25	s	1H	-COOH
7.78	s	1H	Ar-H
7.41	d, J = 8.4 Hz	2H	Ar-H
7.26	d, J = 8.4 Hz	2H	Ar-H
5.15	s	1H	Olefinic H
4.01	q, J = 7.1 Hz	2H	-CH <sub>2</sub> -
2.25	s	3H	-CH <sub>3</sub>
1.12	t, J = 7.1 Hz	3H	-CH <sub>3</sub>

Data corresponds to a compound with the molecular formula  $\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_3$  and HRMS-ESI: m/z  $[\text{M}+\text{H}]^+$  calculated 247.0714; observed 247.0725.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data of **Nigellicine**

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
~168	C	Carboxylic Acid (C=O)
~160	C	Amide (C=O)
~145	C	Aromatic C
~135	C	Aromatic C
~130	CH	Aromatic CH
~125	C	Aromatic C
~120	CH	Aromatic CH
~115	C	Olefinic C
~110	CH	Olefinic CH
~45	CH <sub>2</sub>	-CH <sub>2</sub> -N
~30	CH <sub>2</sub>	-CH <sub>2</sub> -
~25	CH <sub>2</sub>	-CH <sub>2</sub> -
~20	CH <sub>3</sub>	-CH <sub>3</sub>

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structure elucidation.

Table 3: Mass Spectrometry Data of **Nigellicine**

m/z (Mass-to-Charge Ratio)	Ion Type	Notes
247.0725	[M+H] <sup>+</sup>	High-Resolution ESI-MS. Calculated for [C <sub>13</sub> H <sub>14</sub> N <sub>2</sub> O <sub>3</sub> +H] <sup>+</sup> : 247.0714.
246.1004	[M] <sup>+</sup>	Molecular Ion (Predicted for EI-MS)
201	[M-COOH] <sup>+</sup>	Predicted fragment from the loss of the carboxylic acid group.
173	[M-COOH-CO] <sup>+</sup>	Predicted fragment from the subsequent loss of a carbonyl group.
145	Predicted fragment corresponding to the indazole core.	

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 4: Predicted Characteristic IR Absorption Bands for **Nigellicine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibration Mode
3300-2500	Broad, Strong	Carboxylic Acid	O-H Stretch
3100-3000	Medium	Aromatic/Olefinic	C-H Stretch
2950-2850	Medium	Aliphatic	C-H Stretch
~1710	Strong	Carboxylic Acid	C=O Stretch
~1680	Strong	Amide	C=O Stretch
1600-1450	Medium-Weak	Aromatic/Olefinic	C=C Stretch
~1250	Medium	Carboxylic Acid	C-O Stretch

## Experimental Protocols

The following sections outline generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of natural products and organic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a suitable probe.

Sample Preparation:

- Weigh approximately 5-10 mg of purified **Nigellicine**.
- Dissolve the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>).
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.
- Transfer the solution to a clean, dry 5 mm NMR tube.

<sup>1</sup>H NMR Acquisition:

- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

#### $^{13}\text{C}$ NMR Acquisition:

- Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
- Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.

#### Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak or the internal standard.
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum and determine the chemical shifts and coupling constants.
- Identify the chemical shifts of the carbon signals in the  $^{13}\text{C}$  NMR spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight, elemental composition, and fragmentation pattern of **Nigellicine**.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

Sample Preparation (for ESI):

- Prepare a dilute solution of purified **Nigellicine** (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

Sample Introduction (for EI):

- For Gas Chromatography-Mass Spectrometry (GC-MS), a solution of the sample is injected into the GC, which separates the components before they enter the mass spectrometer.
- For direct insertion, a small amount of the solid or a concentrated solution is placed on a probe which is then inserted into the ion source.

Data Acquisition (High-Resolution MS):

- Acquire a full scan mass spectrum in positive or negative ion mode.
- The high-resolution capability of the instrument allows for the determination of the accurate mass of the molecular ion, which is used to calculate the elemental composition.
- To obtain fragmentation information, tandem mass spectrometry (MS/MS) experiments can be performed. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Data Analysis:

- Determine the  $m/z$  of the molecular ion and compare it with the calculated mass for the proposed molecular formula.
- Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can be used to confirm the structure.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Nigellicine**.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

- KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

#### Data Acquisition:

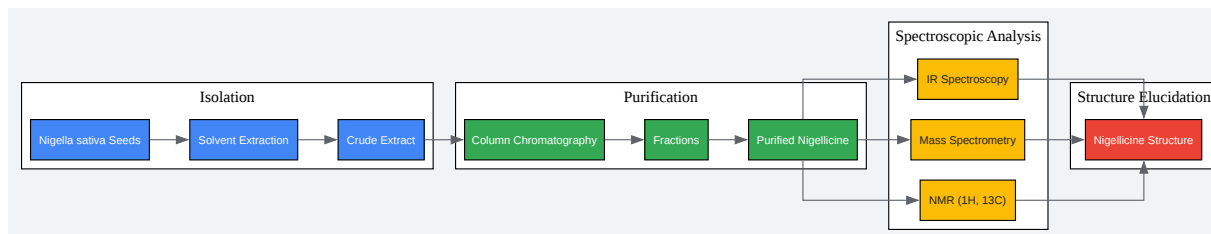
- Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- Place the sample in the spectrometer and record the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Typically, the spectrum is scanned over the range of 4000 to 400  $\text{cm}^{-1}$ .

#### Data Analysis:

- Identify the characteristic absorption bands in the spectrum.
- Correlate the wavenumbers of these bands with known vibrational frequencies of different functional groups to determine the functional groups present in the molecule.

## Signaling Pathways and Experimental Workflows

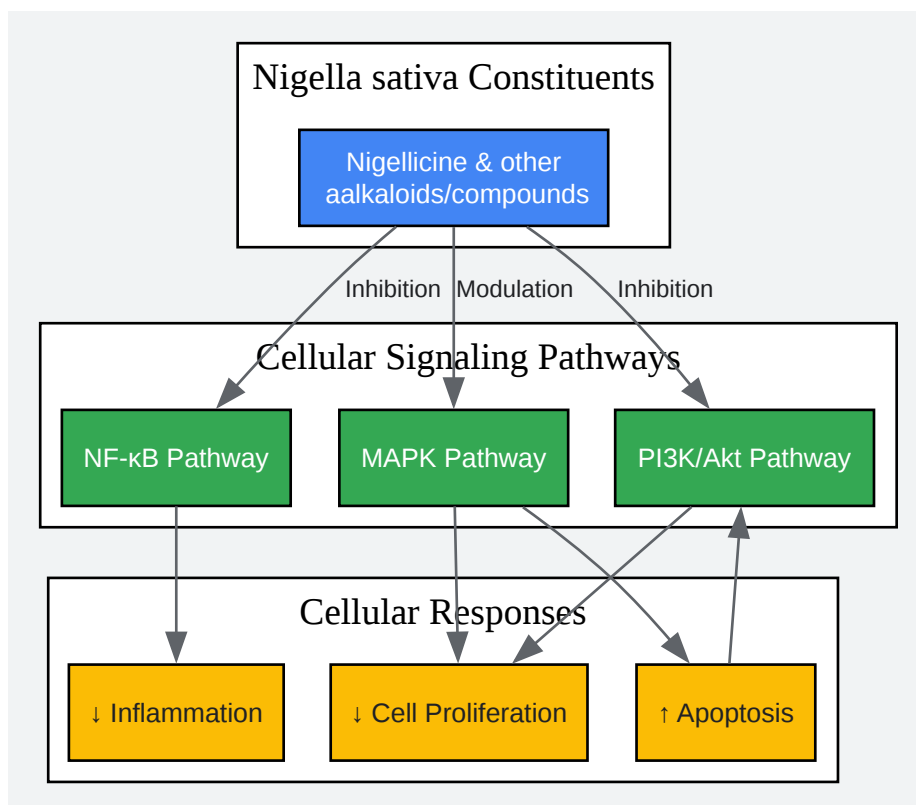
The biological activity of *Nigella sativa* and its constituents, including alkaloids like **Nigellicine**, is attributed to their modulation of various cellular signaling pathways. Understanding these pathways is crucial for drug development.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the isolation and structural elucidation of **Nigellicine**.

Constituents of *Nigella sativa* have been shown to interact with key signaling pathways involved in inflammation, cell proliferation, and apoptosis.



[Click to download full resolution via product page](#)

Caption: Major signaling pathways modulated by constituents of *Nigella sativa*.

## Conclusion

The spectral data and methodologies presented in this guide provide a foundational understanding of the chemical characterization of **Nigellicine**. While complete experimental datasets are not yet fully available in the public domain, the combination of experimental and predicted data offers a robust starting point for researchers. The elucidation of the precise mechanisms by which **Nigellicine** modulates key signaling pathways remains an active area of research, and the information provided herein is intended to facilitate these future investigations. As a promising natural product, further exploration of **Nigellicine**'s spectroscopic properties and biological activities will undoubtedly contribute to the advancement of drug discovery and development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]
- To cite this document: BenchChem. [Spectral Data Analysis of Nigellicine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1251354#spectral-data-analysis-of-nigellicine-nmr-ms-ir]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)